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molecular formula C15H21NO4S B1376869 (1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate CAS No. 846057-25-8

(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B1376869
M. Wt: 311.4 g/mol
InChI Key: KQTRSJGIZXLUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133154B2

Procedure details

Et3N (0.16 g, 1.60 mmol) and DMAP (0.39 g, 0.32 mmol) were added to a solution of methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 g, 3.20 mmol) in DCM (20 mL). The reaction mixture was cooled to 0° C. and TsCl (0.73 g, 3.80 mmol) was added. The reaction mixture was stirred for 1 h at room temperature, diluted with EtOAc, washed with water, dried over anhydrous Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography (50% EtOAc:hexane) gave (1-acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate as a pale yellow semi-solid. Yield (1.2 g, 63%); 1H NMR (400 MHz, CDCl3); δ 7.77 (d, J=8.4 Hz, 2H), 7.63 (d, J=7.6 Hz, 2H), 4.64 (d, J=14.4 Hz, 2H), 3.92 (dd, J=6.0, 2.4 Hz, 2H), 3.84 (t, J=3.2 Hz, 4H), 3.02 (d, J=13.6 Hz, 2H), 2.54-2.49 (m, 2H), 2.45 (s, 3H), 1.72-1.62 (m, 1H), 1.16 (dt, J=12.4, 3.6 Hz, 1H); MS: m/z 312.05 [M+H]+.
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]CN(CC)CC.[OH:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18]C)=O)[CH2:12][CH2:11]1.[S:20](Cl)([C:23]1[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=1)(=[O:22])=[O:21]>CN(C1C=CN=CC=1)C.C(Cl)Cl.CCOC(C)=O>[CH3:27][C:26]1[CH:28]=[CH:29][C:23]([S:20]([O:8][CH2:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16](=[O:18])[CH3:1])[CH2:14][CH2:15]2)(=[O:22])=[O:21])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
OCC1CCN(CC1)C(=O)OC
Name
Quantity
0.39 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (50% EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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